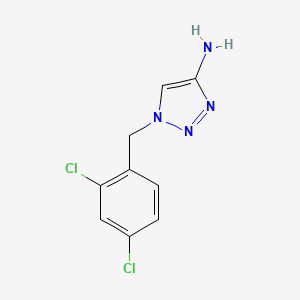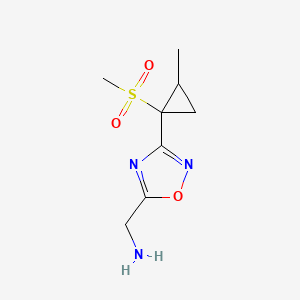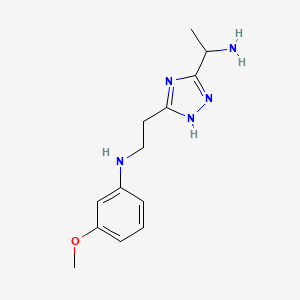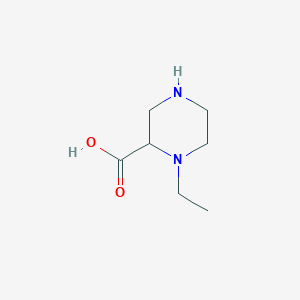
1-(2,4-Dichlorobenzyl)-1H-1,2,3-triazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dichlorobenzyl)-1H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
准备方法
The synthesis of 1-(2,4-Dichlorobenzyl)-1H-1,2,3-triazol-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 2,4-dichlorobenzyl chloride with sodium azide to form 2,4-dichlorobenzyl azide. This intermediate is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with propargylamine to yield the desired triazole compound. The reaction conditions typically involve the use of a copper catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in a suitable solvent like water or ethanol .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
1-(2,4-Dichlorobenzyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized triazole derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced triazole derivatives.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted triazole derivatives
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(2,4-Dichlorobenzyl)-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex triazole derivatives, which are valuable in various chemical transformations and catalysis.
Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for the development of new therapeutic agents.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings .
作用机制
The mechanism of action of 1-(2,4-Dichlorobenzyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The dichlorobenzyl group enhances the compound’s binding affinity and specificity for its targets. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
1-(2,4-Dichlorobenzyl)-1H-1,2,3-triazol-4-amine can be compared with other similar compounds, such as:
1-(2,4-Dichlorobenzyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid: This compound has a similar dichlorobenzyl group but differs in its core structure, leading to different chemical and biological properties.
2-(2,4-Dichlorobenzyl)-1H-benzimidazole: This compound also contains the dichlorobenzyl group but has a benzimidazole core, which affects its reactivity and applications.
2,4-Dichlorobenzyl alcohol: This compound is a simpler derivative with a hydroxyl group instead of a triazole ring, leading to different chemical behavior and uses.
The uniqueness of this compound lies in its triazole core, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
属性
分子式 |
C9H8Cl2N4 |
|---|---|
分子量 |
243.09 g/mol |
IUPAC 名称 |
1-[(2,4-dichlorophenyl)methyl]triazol-4-amine |
InChI |
InChI=1S/C9H8Cl2N4/c10-7-2-1-6(8(11)3-7)4-15-5-9(12)13-14-15/h1-3,5H,4,12H2 |
InChI 键 |
IUVAIWWQDFXBDH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=C(N=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11794375.png)

![2-amino-N-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide](/img/structure/B11794387.png)

![3-(6-(4-Chlorophenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11794399.png)

![(7AS)-6-Aminotetrahydropyrrolo[1,2-C]oxazol-3(1H)-one](/img/structure/B11794404.png)
![1-(6-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11794407.png)

![Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B11794409.png)




